molecular formula C10H11FO3 B3133137 2-(4-Ethoxy-3-fluorophenyl)acetic acid CAS No. 383135-17-9

2-(4-Ethoxy-3-fluorophenyl)acetic acid

Cat. No. B3133137
CAS RN: 383135-17-9
M. Wt: 198.19 g/mol
InChI Key: UEABZZRBRDBFTM-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-fluorophenyl)acetic acid is a chemical compound with a wide range of possible applications in various fields of research and industry. It is used as an intermediate in the production of fluorinated anesthetics .


Synthesis Analysis

The compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . Protodeboronation of pinacol boronic esters has been reported as a radical approach .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the space group P21/c. Crystal data for C8H7FO3, a = 13.3087 (17) Å, b = 4.9912 (6) Å, c = 11.6018 (15) Å, β = 104.171 (4)°, V = 747.21 (16) Å3, Z = 4, T = 293 (2) K, μ (CuKα) = 1.142 mm-1, Dcalc = 1.512 g/cm3 .


Chemical Reactions Analysis

The compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . Protodeboronation of pinacol boronic esters has been reported as a radical approach .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Ethoxy-3-fluorophenyl)acetic acid is 198.19 g/mol. The compound 2-(4-fluorophenoxy)acetic acid has a molecular weight of 154.138 Da .

Safety and Hazards

2-(4-Ethoxy-3-fluorophenyl)acetic acid may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

The compound has potential applications in various fields of research and industry. It has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .

properties

IUPAC Name

2-(4-ethoxy-3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEABZZRBRDBFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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